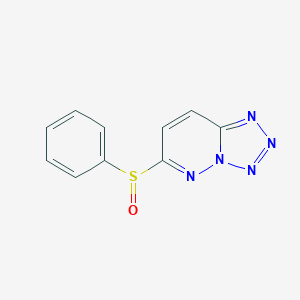

Ro 106-9920

Vue d'ensemble

Description

Ro 106-9920 est un puissant inhibiteur du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-kappaB). Ce composé a démontré un potentiel significatif dans la recherche sur les tumeurs et les cancers en raison de sa capacité à inhiber la voie NF-kappaB, qui est impliquée dans la régulation de la réponse immunitaire, de l'inflammation et de la prolifération cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Ro 106-9920, connu chimiquement sous le nom de 6-(phénylsulfinyl)-tétrazolo[1,5-b]pyridazine, peut être synthétisé par un processus en plusieurs étapesLes conditions de réaction nécessitent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et la diméthylformamide (DMF), et les réactions sont menées à des températures contrôlées pour garantir la stabilité des composés intermédiaires .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant l'utilisation de réactifs dangereux. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Ro 106-9920 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénylsulfinyl peut être oxydé pour former des dérivés de sulfone.

Réduction : Le composé peut être réduit pour former des dérivés de phénylsulfure.

Substitution : Le noyau tétrazolo[1,5-b]pyridazine peut subir des réactions de substitution avec divers nucléophiles

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés de sulfone et de sulfure, ainsi que des composés tétrazolo[1,5-b]pyridazine substitués .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme un composé d'outil pour étudier la voie NF-kappaB et son rôle dans diverses réactions chimiques.

Biologie : Employé dans l'étude des voies de signalisation cellulaire et de la régulation de la réponse immunitaire.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, du cancer et d'autres affections impliquant la voie NF-kappaB.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie NF-kappaB .

Mécanisme d'action

This compound exerce ses effets en inhibant l'ubiquitination de l'I-kappaB-alpha, une protéine qui régule l'activité de NF-kappaB. En empêchant la dégradation de l'I-kappaB-alpha, this compound bloque la translocation de NF-kappaB vers le noyau, inhibant ainsi la transcription des gènes impliqués dans l'inflammation et la prolifération cellulaire. Ce mécanisme fait de this compound un outil précieux pour étudier la voie NF-kappaB et son rôle dans diverses maladies .

Applications De Recherche Scientifique

Ro 106-9920 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical reactions.

Biology: Employed in the study of cellular signaling pathways and the regulation of immune response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions involving the NF-kappaB pathway.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-kappaB pathway .

Mécanisme D'action

Ro 106-9920 exerts its effects by inhibiting the ubiquitination of I-kappaB-alpha, a protein that regulates the activity of NF-kappaB. By preventing the degradation of I-kappaB-alpha, this compound blocks the translocation of NF-kappaB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation. This mechanism makes this compound a valuable tool in studying the NF-kappaB pathway and its role in various diseases .

Comparaison Avec Des Composés Similaires

Ro 106-9920 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de NF-kappaB. Des composés similaires incluent :

BAY 11-7082 : Un autre inhibiteur de NF-kappaB qui cible la phosphorylation de la sous-unité p65.

Acide acétylsalicylique (AAS) : Connu pour ses propriétés anti-inflammatoires, il inhibe également l'activation de NF-kappaB.

Parthénolide : Un produit naturel qui inhibe NF-kappaB en empêchant la dégradation de l'I-kappaB-alpha .

This compound se distingue par son inhibition spécifique de l'ubiquitination de l'I-kappaB-alpha, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques ciblées .

Propriétés

IUPAC Name |

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXSNSCPNFCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397884 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62645-28-7 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

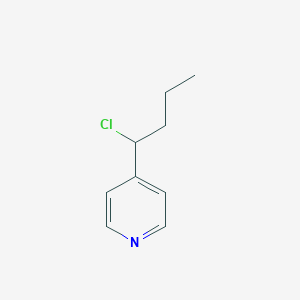

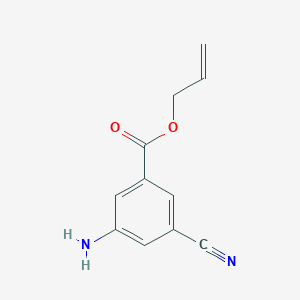

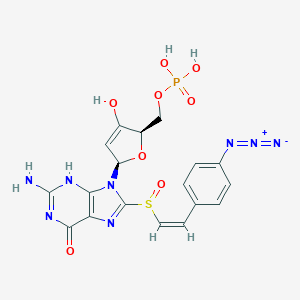

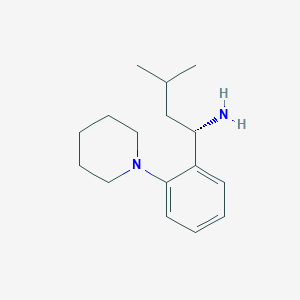

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

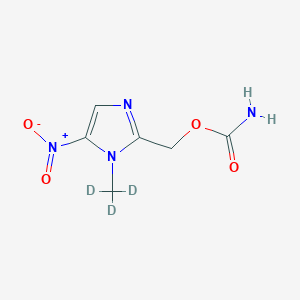

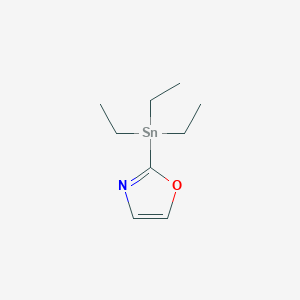

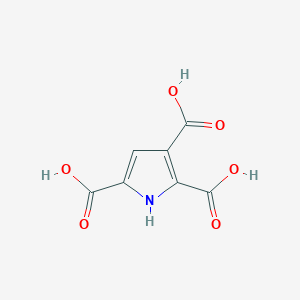

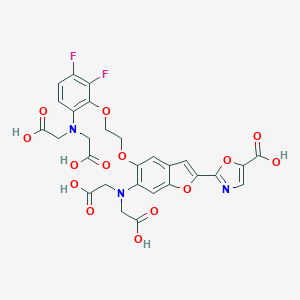

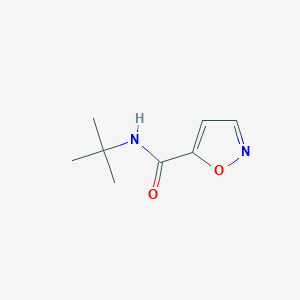

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.